Gd-Dotrp - 120691-20-5

Gd-Dotrp

Catalog Number: EVT-1565829
CAS Number: 120691-20-5
Molecular Formula: C12H24GdN3O9P3-3
Molecular Weight: 604.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Gadolinium-Dotrope is classified under coordination compounds, specifically as a gadolinium complex. It falls within the category of contrast agents used in medical imaging, particularly MRI. The compound is synthesized through various chemical methods that facilitate the binding of gadolinium ions to the Dotrope ligand, resulting in a stable and effective imaging agent.

Synthesis Analysis

Methods

The synthesis of Gadolinium-Dotrope typically involves several key steps:

  1. Solid Phase Synthesis: The initial step often utilizes solid-phase peptide synthesis techniques to create the Dotrope ligand.
  2. Conjugation: The synthesized peptide is then conjugated with tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) in the presence of a coupling agent such as N,N-diisopropylethylamine. This reaction usually occurs in dimethyl sulfoxide at room temperature for an extended period to ensure complete conjugation.
  3. Complexation: Following the conjugation, the DOTA-peptide conjugate is complexed with gadolinium chloride to form the final Gadolinium-Dotrope compound. This step often requires purification through high-performance liquid chromatography (HPLC) to ensure purity and efficacy .

Technical Details

The synthesis can be monitored using techniques such as mass spectrometry and relaxivity measurements to assess the effectiveness of the contrast agent in MRI applications. The final product is typically characterized by its molecular weight and relaxivity properties, which are critical for its performance as an MRI contrast agent.

Molecular Structure Analysis

Structure

The molecular structure of Gadolinium-Dotrope consists of a central gadolinium ion coordinated by the Dotrope ligand. The structure can be visualized using computational chemistry software, which allows for modeling and optimization of the three-dimensional conformation.

Data

Chemical Reactions Analysis

Reactions

Gadolinium-Dotrope undergoes several chemical reactions during its synthesis and application:

  1. Ligand Exchange Reactions: These occur when Gadolinium-Dotrope interacts with other biological molecules, potentially altering its relaxivity properties.
  2. Decomposition Reactions: Under certain conditions, such as extreme pH or temperature changes, Gadolinium-Dotrope may decompose, releasing gadolinium ions which can lead to toxicity if not properly managed.

Technical Details

The stability of Gadolinium-Dotrope in physiological conditions is crucial for its application in MRI. Studies often utilize spectroscopic methods to monitor these reactions and assess stability over time.

Mechanism of Action

Process

The mechanism of action for Gadolinium-Dotrope as an MRI contrast agent involves its paramagnetic properties. When subjected to a magnetic field during MRI scanning:

  1. Relaxation Enhancement: The presence of gadolinium ions shortens relaxation times (T1) of nearby water protons in tissues, leading to enhanced signal intensity on MRI scans.
  2. Targeted Imaging: By modifying the Dotrope ligand to target specific tissues or tumors, Gadolinium-Dotrope can provide enhanced contrast in areas of interest.

Data

Quantitative studies have shown that modifications in the Dotrope structure can significantly affect relaxivity values, thereby influencing imaging quality and specificity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a clear solution when dissolved.
  • Solubility: Highly soluble in aqueous solutions due to the presence of hydrophilic groups in the Dotrope ligand.
  • Magnetic Properties: Exhibits strong paramagnetism due to gadolinium ions.

Chemical Properties

Relevant data from studies indicate that Gadolinium-Dotrope maintains stability over extended periods when stored properly .

Applications

Gadolinium-Dotrope is primarily used in:

  • Magnetic Resonance Imaging: As a contrast agent for enhancing image quality during scans.
  • Targeted Imaging Approaches: Modified versions are being researched for specific cancer imaging applications.
  • Research Applications: Used in studies involving molecular imaging and drug delivery systems due to its ability to improve visualization of biological processes.
Introduction to Gd-Dotrp

Chemical Definition and Composition of Gd-Dotrp

Gd-Dotrp, scientifically termed gadoterate meglumine and marketed as Dotarem® or Clariscan®, is a gadolinium-based contrast agent (GBCA) with the chemical formula C₁₆H₂₅GdN₄O₈ and a molecular weight of 558.65 g/mol. Its core structure consists of a gadolinium(III) ion (Gd³⁺) chelated within a macrocyclic ligand, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This cage-like ligand coordinates the Gd³⁺ ion via four nitrogen atoms and four carboxylate oxygen atoms, forming an octadentate complex with exceptional kinetic stability [6] [9]. The meglumine counterion (N-methylglucamine) ensures high water solubility. The complex carries a net anionic charge (-1), contributing to its high thermodynamic stability constant (log K = 19.3) [6].

Table 1: Key Physicochemical Properties of Gd-Dotrp

PropertyValueSignificance
Molecular Weight558.65 g/molDetermines osmolality & viscosity
Net Charge-1Influences biochemical interactions
Gd³⁺ Coordination Number8 (4N + 4O from DOTA)Ensures high kinetic inertness
Relaxivity (1.5T, 37°C)~3.5 L/(mmol·s)Governs T1-shortening efficiency in MRI
Stability Constant (log K)19.3Minimizes Gd³⁺ dissociation risk

Historical Development of Gadolinium-Based Contrast Agents (GBCAs)

The evolution of GBCAs began with the seminal discovery in the 1980s that paramagnetic Gd³⁺ significantly shortens the T1 relaxation time of water protons. The first clinical GBCA, gadopentetate dimeglumine (Gd-DTPA, Magnevist®), a linear agent, received FDA approval in 1988 [2] [4]. While effective, linear agents exhibited suboptimal thermodynamic stability, prompting research into macrocyclic alternatives. Gd-Dotrp emerged from this effort, leveraging the preorganized cavity of the DOTA macrocycle to encapsulate Gd³⁺ more securely than linear chelators like DTPA [6].

Gd-Dotrp (as Dotarem®) entered clinical use in Europe in 1989, becoming the first macrocyclic GBCA commercially available. Its U.S. approval followed in 2013, making it the seventh GBCA approved for CNS imaging [6]. This development marked a pivotal shift toward agents designed for enhanced safety through superior complex stability. By 2019, generic versions (e.g., Clariscan®) further broadened accessibility [6].

Table 2: Milestones in Macrocyclic GBCA Development

YearEventSignificance
1984First human injection of Gd-DTPA (linear GBCA)Proof-of-concept for GBCA safety & efficacy
1988FDA approval of Gd-DTPA (Magnevist®)First commercial GBCA launch
1989European launch of Gd-Dotrp (Dotarem®)First macrocyclic GBCA in clinical use
2013FDA approval of Gd-Dotrp for CNS imagingValidation of macrocyclic stability in stringent market
2019Introduction of generic Gd-Dotrp (Clariscan®)Increased cost-effectiveness & accessibility

Role of Gd-Dotrp in Modern Diagnostic Imaging

Gd-Dotrp serves as a cornerstone for contrast-enhanced magnetic resonance imaging (CE-MRI) across multiple anatomical domains due to its predictable biodistribution and safety profile. As an extracellular fluid agent, it rapidly diffuses from the intravascular space into the interstitial compartment after intravenous administration, except in tissues with intact barriers (e.g., the normal blood-brain barrier) [3] [6]. Its primary mechanism involves T1 shortening, resulting in signal hyperintensity on T1-weighted images, which enhances the visibility of pathology. Key clinical applications include:

  • Central Nervous System (CNS) Imaging: Gd-Dotrp is indispensable for detecting and characterizing brain tumors, metastases, abscesses, demyelinating lesions (e.g., multiple sclerosis plaques), and meningeal pathologies. It highlights blood-brain barrier disruption and provides critical data on lesion vascularity and permeability [5] [6].
  • Breast MRI: It is widely utilized for breast cancer screening in high-risk patients and preoperative staging, offering superior sensitivity in delineating tumor margins and multifocal disease compared to non-contrast MRI [6] [10].
  • Magnetic Resonance Angiography (MRA): Though not a dedicated blood-pool agent, its rapid extravasation permits high-resolution imaging of arterial and venous structures during the first-pass phase [5].
  • Body Imaging: It aids in evaluating hepatic, renal, and pancreatic lesions and assessing myocardial viability and inflammation [3].

Emerging research explores its potential in quantitative pharmacokinetic modeling (e.g., measuring Ktrans in tumors) and as a platform for multi-modality agents by integrating targeting moieties or other imaging labels (e.g., radioactive isotopes) [7]. Approximately 30 million CE-MRI procedures are performed globally each year, with Gd-Dotrp representing a significant portion, particularly where macrocyclic stability is prioritized [2] [4].

Table 3: Diagnostic Applications of Gd-Dotrp in Clinical MRI

Clinical DomainPrimary UtilityMechanism of Enhancement
Neuro-oncologyDelineation of tumor boundaries, necrosis, & gradingBBB disruption, angiogenesis
Multiple SclerosisDetection of active demyelinating plaquesBBB disruption in acute inflammation
Breast CancerLesion detection, size assessment, & multifocality evaluationTumor neovascularity & permeability
MR Angiography (MRA)Visualization of arterial/venous stenosis, aneurysms, or malformationsIntravascular T1 shortening during first-pass
Abdominal ImagingCharacterization of liver metastases, hepatocellular carcinoma, & pancreatic lesionsDifferential vascularity in lesion vs. parenchyma

Gd-Dotrp exemplifies the evolution toward thermodynamically and kinetically optimized contrast agents, balancing diagnostic efficacy with reduced long-term retention risks compared to linear agents [3] [6] [9]. Its continued use underscores the importance of molecular design in advancing diagnostic precision.

Properties

CAS Number

120691-20-5

Product Name

Gd-Dotrp

IUPAC Name

[5,9-bis(phosphonatomethyl)-1,5,9-triazacyclododec-1-yl]methyl-dioxido-oxo-λ5-phosphane;gadolinium(3+)

Molecular Formula

C12H24GdN3O9P3-3

Molecular Weight

604.5 g/mol

InChI

InChI=1S/C12H30N3O9P3.Gd/c16-25(17,18)10-13-4-1-5-14(11-26(19,20)21)7-3-9-15(8-2-6-13)12-27(22,23)24;/h1-12H2,(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+3/p-6

InChI Key

OVDYASUCQCSQGE-UHFFFAOYSA-H

SMILES

C1CN(CCCN(CCCN(C1)CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Gd+3]

Synonyms

gadolinium 1,5,9-triazacyclododecane-N,N',N''-tris(methylenephosphonic acid)
Gd-DOTRP

Canonical SMILES

C1CN(CCCN(CCCN(C1)CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Gd+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.